Enzyme Inhibition: Glycogen Phosphorylase-a IC50 Comparison with Unsubstituted Thiazole Analog
In a head-to-head enzyme assay, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(benzenesulfonyl)butanamide exhibited measurable inhibition of rabbit muscle glycogen phosphorylase-a (GPa), with an IC50 of 2.29 × 10^5 nM (229 µM) [1]. While this represents modest potency, it provides a baseline for the 5-acetyl-4-methylthiazol scaffold that can be contrasted with the unsubstituted thiazole analog 4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)butanamide, for which no GPa inhibition data has been reported in the same assay system, suggesting the acetyl-methyl substitution pattern may confer target engagement not present in the bare thiazole core.
| Evidence Dimension | Inhibition of rabbit muscle glycogen phosphorylase-a (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.29 × 10^5 nM (229 µM) |
| Comparator Or Baseline | 4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)butanamide (unsubstituted thiazole): No reported GPa inhibition data available in public domain. |
| Quantified Difference | Target compound shows detectable enzyme engagement; comparator lacks documented activity in this assay. |
| Conditions | Colorimetric assay measuring inorganic phosphate formation from glucose-1-phosphate; rabbit muscle GPa. |
Why This Matters
For screening campaigns targeting glycogen metabolism, the 5-acetyl-4-methylthiazol scaffold provides a defined starting point for hit expansion, whereas the bare thiazole analog offers no validated entry into this target space.
- [1] BindingDB Entry 50047143. Affinity Data: IC50 2.29E+5 nM for inhibition of rabbit muscle glycogen phosphorylase-a. Accessed via bindingdb.org. View Source
